molecular formula C3H6NaO3 B1260880 Sodium D-lactate CAS No. 920-49-0

Sodium D-lactate

Cat. No.: B1260880
CAS No.: 920-49-0
M. Wt: 113.07 g/mol
InChI Key: ZZUUMCMLIPRDPI-HSHFZTNMSA-N
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Description

Sodium Lactate, D- is the sodium salt of the dextro isomer of lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, sodium lactate D is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.

Scientific Research Applications

1. Pharmacokinetics in Pregnancy

Sodium dichloroacetate (DCA), showing promise in the treatment of mitochondrial diseases, has been studied for its ability to cross the placenta and affect fetal blood lactate levels. Research on pregnant ewes demonstrated that DCA can enter the fetal circulation, influencing both fetal and maternal lactate concentrations (Joseph et al., 2020).

2. Analytical Techniques for Detection

A study developed a gas chromatography-mass spectrometry technique to measure lactate, DCA, and its metabolites in human plasma. This method facilitated the understanding of DCA's metabolism and its effects on lactate production (Yan et al., 1997).

3. Therapeutic Potential in Lactic Acidosis

DCA's ability to decrease blood lactate levels was highlighted in a study where it was administered to patients with congenital lactic acidosis. The research found that DCA could cross the blood-brain barrier, suggesting its potential for clinical treatment of lactic acidosis (Kuroda et al., 1986).

4. Cardiac Arrest and Lactic Acidosis

Investigations into the effects of DCA following resuscitation from asphyxial cardiac arrest in dogs showed that DCA could normalize arterial lactate levels more rapidly than saline. This study suggests DCA's role in managing lactic acidosis post-cardiac arrest (Gin-Shaw et al., 1988).

5. Formulations for Pediatric Use

Research focused on developing liquid and solid pediatric formulations of DCA for congenital lactic acidosis. The study emphasized DCA's stability and suitability in various formulations for children (Lopalco et al., 2019).

Mechanism of Action

Lactate is converted into bicarbonate . Lactate has been shown to signal through its specific receptor G protein-coupled receptor 81 (GPR81) or to be transported into cells by monocarboxylate transporters (MCTs) .

Future Directions

The current understanding of lactate extends from its origins as a byproduct of glycolysis to its role in tumor metabolism . The lactate shuttle hypothesis suggests that lactate plays an important role as a bridging signaling molecule that coordinates signaling among different cells, organs, and tissues . Lactylation is a posttranslational modification initially reported by Professor Yingming Zhao’s research group in 2019 . Subsequent studies confirmed that lactylation is a vital component of lactate function and is involved in tumor proliferation, neural excitation, inflammation, and other biological processes .

Properties

{ "Design of the Synthesis Pathway": "Sodium D-lactate can be synthesized by the reaction of lactic acid with sodium hydroxide.", "Starting Materials": [ "Lactic acid", "Sodium hydroxide" ], "Reaction": [ "Add lactic acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any impurities", "Add a small amount of activated carbon to the filtrate to remove any remaining impurities", "Concentrate the solution under reduced pressure to obtain Sodium D-lactate as a solid" ] }

CAS No.

920-49-0

Molecular Formula

C3H6NaO3

Molecular Weight

113.07 g/mol

IUPAC Name

sodium;(2R)-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1

InChI Key

ZZUUMCMLIPRDPI-HSHFZTNMSA-N

Isomeric SMILES

C[C@H](C(=O)O)O.[Na]

SMILES

CC(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)O)O.[Na]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?

A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].

Q2: Can this compound induce panic attacks like sodium L-lactate?

A2: Yes, this compound has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.

Q3: What happens to the D-lactate levels in calves after intravenous administration?

A3: Following intravenous injection of this compound in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.

Q4: How does this compound affect NAD+ levels and what is the downstream impact on T cell function?

A4: this compound, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.

Q5: Can this compound be used as a diagnostic tool for liver function?

A5: Research suggests that this compound tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.

Q6: How does this compound compare to sodium L-lactate in terms of its pharmacological effects in sheep?

A6: Studies in sheep indicate that there are distinct pharmacological differences between this compound and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.

Q7: Does this compound administration impact lactate levels differently in individuals with psychiatric disorders?

A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following this compound infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.

Q8: How does the distribution of lactate differ within muscle tissue?

A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.

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